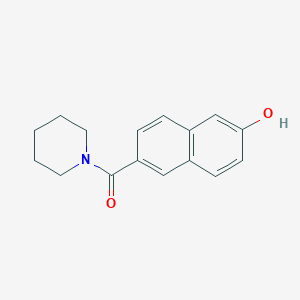

6-(Piperidin-1-ylcarbonyl)-2-naphthol

Beschreibung

6-(Piperidin-1-ylcarbonyl)-2-naphthol is a chemical compound that features a naphthol core substituted with a piperidine moiety

Eigenschaften

IUPAC Name |

(6-hydroxynaphthalen-2-yl)-piperidin-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO2/c18-15-7-6-12-10-14(5-4-13(12)11-15)16(19)17-8-2-1-3-9-17/h4-7,10-11,18H,1-3,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMVRCRWYHYATFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C2=CC3=C(C=C2)C=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Piperidin-1-ylcarbonyl)-2-naphthol typically involves the reaction of 2-naphthol with piperidine and a carbonylating agent. One common method is the use of phosgene or triphosgene as the carbonylating agent. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, under reflux conditions .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of safer carbonylating agents, such as diphosgene, is preferred to minimize the risks associated with phosgene .

Analyse Chemischer Reaktionen

Types of Reactions: 6-(Piperidin-1-ylcarbonyl)-2-naphthol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group on the naphthol ring can be oxidized to form quinones.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The piperidine moiety can be substituted with other amines or functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Substitution reactions often require catalysts such as palladium on carbon or copper iodide.

Major Products:

Oxidation: Quinones and related compounds.

Reduction: Alcohol derivatives.

Substitution: Various substituted naphthol derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of 2-naphthol, including 6-(Piperidin-1-ylcarbonyl)-2-naphthol, exhibit promising anticancer properties. For instance, studies have shown that naphthol derivatives can induce apoptosis in cancer cell lines, making them candidates for further development as anticancer agents. The mechanism often involves the modulation of apoptotic pathways and inhibition of cell proliferation .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Certain derivatives have demonstrated effectiveness against a range of bacterial strains, suggesting potential for development as antimicrobial agents. The structure-activity relationship (SAR) studies indicate that modifications at the naphthol moiety can enhance bioactivity .

Organic Synthesis

Chiral Ligands in Asymmetric Synthesis

this compound serves as a chiral auxiliary in asymmetric synthesis. Its ability to form stable complexes with various metal catalysts has been utilized in enantioselective reactions, significantly improving yields and selectivity for desired products. The compound's unique structural features facilitate its role as a chiral ligand in reactions such as the Mannich reaction and other C–C bond formation processes .

Synthesis of Heterocycles

The compound is also used in the synthesis of diverse heterocyclic compounds, including naphthoxazines and related derivatives. These heterocycles often exhibit biological activity, making them valuable in drug discovery. The transformation reactions involving this compound have been optimized to yield high purity and yield of target compounds .

Case Study 1: Anticancer Activity

A study investigated the effects of this compound on human breast cancer cell lines (MCF-7). The compound was shown to inhibit cell growth by inducing apoptosis through the activation of caspase pathways. The IC50 value was determined to be significantly lower than that of several known chemotherapeutic agents, indicating its potential as a lead compound for further development .

Case Study 2: Antimicrobial Efficacy

In another study, derivatives of this compound were tested against Gram-positive and Gram-negative bacteria. Results showed that certain modifications increased antimicrobial potency, particularly against Staphylococcus aureus and Escherichia coli. The study highlighted the importance of structural variations in enhancing bioactivity and suggested further exploration into SAR .

Wirkmechanismus

The mechanism of action of 6-(Piperidin-1-ylcarbonyl)-2-naphthol involves its interaction with specific molecular targets. The piperidine moiety can interact with various receptors or enzymes, potentially inhibiting their activity. The naphthol core can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets .

Vergleich Mit ähnlichen Verbindungen

- 6-(Morpholin-4-ylcarbonyl)-2-naphthol

- 6-(Pyrrolidin-1-ylcarbonyl)-2-naphthol

- 6-(Piperazin-1-ylcarbonyl)-2-naphthol

Comparison: 6-(Piperidin-1-ylcarbonyl)-2-naphthol is unique due to the presence of the piperidine ring, which imparts distinct steric and electronic properties. Compared to its analogs, it may exhibit different binding affinities and reactivity profiles, making it a valuable compound for specific applications .

Biologische Aktivität

6-(Piperidin-1-ylcarbonyl)-2-naphthol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C13H13N1O2

- CAS Number : 871121-70-9

This compound features a naphthol moiety substituted with a piperidinylcarbonyl group, which is crucial for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antioxidant Activity : The compound has been shown to modulate oxidative stress responses by interacting with enzymes such as catalase and superoxide dismutase.

- Anticancer Properties : Preliminary studies suggest that derivatives of naphthol compounds, including this one, may exhibit cytotoxic effects against cancer cell lines, particularly breast (MCF-7) and colon (HCT116) cancers .

- Enzyme Inhibition : The compound may inhibit specific enzymes, contributing to its therapeutic potential in conditions like cancer and inflammation.

The mechanisms through which this compound exerts its effects include:

- Enzyme Interaction : The compound can bind to active sites on enzymes, inhibiting their activity and modulating biochemical pathways .

- Cell Signaling Modulation : It influences various signaling pathways associated with cell proliferation and apoptosis, particularly through interactions with key proteins involved in these processes .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

Case Study 1: Anticancer Activity

In vitro studies have demonstrated that derivatives of naphthol compounds, including this compound, show promising anticancer activity. For instance:

- Cell Lines Tested : MCF-7 (breast cancer) and HCT116 (colon cancer)

- IC50 Values : Comparable to established chemotherapeutic agents such as 5-fluorouracil (5-FU), indicating significant potential as an anticancer agent .

Case Study 2: Enzyme Inhibition

Research has indicated that this compound may act as a selective inhibitor for certain enzymes involved in metabolic processes:

- Target Enzymes : Aldo-keto reductases implicated in cancer progression.

- Effects Observed : Inhibition of these enzymes leads to reduced tumor growth in preclinical models .

Data Summary Table

The following table summarizes key findings related to the biological activity of this compound:

Q & A

Basic Research Questions

Q. What synthetic routes are available for preparing 6-(Piperidin-1-ylcarbonyl)-2-naphthol, and how can purity be ensured?

- Methodology : The compound can be synthesized via coupling reactions between 2-naphthol derivatives and piperidine-containing reagents. For example, analogous methods for modifying 2-naphthol involve reacting it with aldehydes in the presence of ammonia or ammonium carbamate to form intermediates like Betti bases . Purification can be achieved using column chromatography with silica gel or reverse-phase HPLC, as demonstrated in separations of structurally similar naphthol derivatives . Confirm purity via HPLC (retention factor analysis) and mass spectrometry (MS) .

Q. Which spectroscopic techniques are critical for structural characterization of this compound?

- Methodology :

- NMR : Use H and C NMR to identify substituent positions on the naphthalene ring and the piperidine moiety. Compare chemical shifts with additive prediction models, as done for 1- and 2-naphthol derivatives .

- IR Spectroscopy : Confirm carbonyl (C=O) and hydroxyl (O-H) functional groups.

- Mass Spectrometry : High-resolution MS (HRMS) ensures molecular formula accuracy .

Q. What safety protocols should be followed when handling this compound?

- Methodology :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of vapors .

- Spill Management : Collect spills using absorbent materials (e.g., sand) and dispose in chemical waste containers .

Advanced Research Questions

Q. How can reaction conditions be optimized to maximize the yield of this compound?

- Methodology :

- Design of Experiments (DoE) : Vary parameters like temperature, solvent polarity, and catalyst loading. For example, microwave-assisted synthesis reduced reaction times for sulfonation of 2-naphthol derivatives from hours to minutes .

- Kinetic Monitoring : Use in-situ FTIR or HPLC to track intermediate formation and adjust conditions dynamically .

Q. How should researchers resolve contradictions in spectroscopic data during structural analysis?

- Methodology :

- Cross-Validation : Combine NMR with X-ray crystallography (if crystals are obtainable) or computational DFT calculations to resolve ambiguities. For example, C NMR deviations in naphthol derivatives were clarified using isotopologue studies .

- Reference Standards : Compare data with structurally similar compounds, such as 1- and 2-naphthol derivatives, to identify substitution patterns .

Q. What advanced analytical methods are suitable for quantifying this compound in complex matrices (e.g., biological samples)?

- Methodology :

- HPLC-MS/MS : Employ reverse-phase C18 columns with tandem MS detection for high sensitivity and specificity .

- Fluorescence Spectroscopy : Use excitation/emission profiles, enhanced by algorithms like FastICA-SVR for deconvoluting overlapping signals in mixtures .

Q. What mechanistic insights can guide the study of biological activity for this compound?

- Methodology :

- In Vitro Assays : Test inhibition of kinases (e.g., Pak1) or anti-amyloidogenic activity using protocols similar to those for 6,6′-dithiodi(2-naphthol) and ST1859 .

- Molecular Docking : Model interactions with target proteins (e.g., prion aggregates) using software like AutoDock Vina .

Key Considerations

- Contradiction Management : Address discrepancies in spectral data by integrating multiple analytical techniques and computational models .

- Biological Relevance : Prioritize assays that align with known activities of naphthol derivatives, such as enzyme inhibition or anti-prion effects .

- Safety Compliance : Adhere to OSHA and institutional guidelines for handling reactive intermediates and solvents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.